4-(4-Methoxyphenyl)-5-(methylsulfonyl)pyrimidin-2-amine
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Overview
Description
4-(4-Methoxyphenyl)-5-(methylsulfonyl)pyrimidin-2-amine is an organic compound with the molecular formula C12H13N3O3S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-5-(methylsulfonyl)pyrimidin-2-amine typically involves the reaction of 4-methoxybenzaldehyde with methylsulfonylacetonitrile to form an intermediate, which is then cyclized with guanidine to yield the desired pyrimidine derivative. The reaction conditions often include the use of a base such as sodium ethoxide and solvents like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-5-(methylsulfonyl)pyrimidin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-(4-Methoxyphenyl)-5-(methylsulfonyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-5-(methylsulfonyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxyphenyl)pyrimidin-2-amine
- 5-(Methylsulfonyl)pyrimidin-2-amine
- 4,6-Bis(4-methoxyphenyl)pyrimidin-2-amine
Uniqueness
4-(4-Methoxyphenyl)-5-(methylsulfonyl)pyrimidin-2-amine is unique due to the presence of both the methoxyphenyl and methylsulfonyl groups on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H13N3O3S |
---|---|
Molecular Weight |
279.32 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-5-methylsulfonylpyrimidin-2-amine |
InChI |
InChI=1S/C12H13N3O3S/c1-18-9-5-3-8(4-6-9)11-10(19(2,16)17)7-14-12(13)15-11/h3-7H,1-2H3,(H2,13,14,15) |
InChI Key |
UXUHFSUESLFVMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC=C2S(=O)(=O)C)N |
Origin of Product |
United States |
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